N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

This N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide compound is a defined positional isomer featuring a 3-methylphenoxy and 4-ethoxyphenyl substitution pattern, exclusively available for early discovery research. Its documented micromolar mAChR binding affinity (Ki 1,950 nM) and potential in EthR inhibition and anticancer screening make it a critical reference standard for SAR expansion and chromatographic method development. Procure with confidence for your targeted probe and assay development workflows.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 303122-26-1
Cat. No. B5556434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide
CAS303122-26-1
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C
InChIInChI=1S/C17H19NO3/c1-3-20-15-9-7-14(8-10-15)18-17(19)12-21-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
InChIKeyPBLNLLVWPKQRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide (CAS 303122-26-1): Structural Classification and Procurement Baseline


N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide is a synthetic small molecule belonging to the N-aryl-2-phenoxyacetamide class. It features a 4-ethoxy substituent on the N-phenyl ring (phenetidine-derived) and a 3-methyl substituent on the O-phenyl ring (m-cresol-derived), connected via an acetamide linker [1]. The compound is listed as a research chemical within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery and is catalogued in the ChEMBL database under CHEMBL1159664, indicating documented bioactivity entries [2]. This substituted phenoxyacetamide scaffold has been investigated across multiple therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications, as well as in EthR inhibition for tuberculosis booster therapy [3].

Why N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide Cannot Be Simply Replaced by Other In-Class Phenoxyacetamides


Within the N-aryl-2-phenoxyacetamide class, relatively subtle changes to the substitution pattern on either the N-phenyl or O-phenyl ring result in dramatic shifts in biological target engagement and potency. The 3-methyl group on the O-phenyl ring contributes a unique steric and electronic profile distinct from unsubstituted, 2-methyl, or 4-methyl positional isomers, which alters the dihedral angle preference of the phenoxyacetamide scaffold [1]. Similarly, the 4-ethoxy group on the N-phenyl ring is not interchangeable with 4-methoxy, 4-chloro, or 2-ethoxy analogs, as ethoxy chain length and para-positioning influence lipophilicity (cLogP), hydrogen-bond acceptor capacity, and metabolic stability . Published SAR studies on phenoxyacetamide-based EthR inhibitors demonstrate that specific substitution combinations — not merely the core scaffold — determine whether a compound achieves potent target inhibition (Ki < 1 μM) or is essentially inactive [2]. Consequently, generic substitution across this compound series carries a high risk of nullifying the desired pharmacological profile.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide Relative to Structural Analogs


Structural Differentiation: 3-Methylphenoxy vs. 2-Methylphenoxy Positional Isomerism and Target Scaffold Specificity

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide differs from its closest commercially available positional isomer, N-(4-ethoxyphenyl)-2-(2-methylphenoxy)acetamide (Sigma-Aldrich R643440), solely by the position of the methyl group on the O-phenyl ring (meta vs. ortho). In published SAR analyses of 2-phenoxy-N-phenylacetamide anticancer agents, the position of substituents on the O-phenyl ring was identified as a key determinant of antiproliferative activity, with certain substitution patterns yielding IC50 values below 20 μM while others showed no activity [1]. The meta-methyl configuration of the target compound presents a distinct steric and electronic environment around the ether oxygen compared to ortho-methyl, which can alter the torsion angle between the phenoxy ring and the acetamide linker — a parameter critical for binding pocket complementarity in targets such as EthR, where co-crystal structures show that subtle conformational changes dictate inhibitor potency [2]. No direct head-to-head bioactivity comparison between these two specific isomers has been published; however, the well-established sensitivity of this scaffold to positional isomerism warrants procurement of the exact 3-methyl congener for any assay requiring this specific substitution pattern [1].

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry Scaffold Optimization

ChEMBL Bioactivity Signature: Muscarinic Acetylcholine Receptor Binding and Selectivity Profile Differentiation

The target compound (ChEMBL ID: CHEMBL1159664) has a documented bioactivity record in the ChEMBL database for muscarinic acetylcholine receptor (mAChR) binding, with a Ki of 1,950 nM against rat brain mAChR M1/M2/M3/M4/M5 using [3H]OXO-M as the radioligand, and a Ki of 10,100 nM against rat brain mAChR using [3H]QNB [1]. This establishes a baseline affinity profile that can be directly compared against close analogs bearing different N-phenyl or O-phenyl substitutions. In the broader N-phenylphenoxyacetamide class, minor modifications to the N-phenyl substituent (e.g., replacing 4-ethoxy with 4-methoxy or adding a benzothiazole group) have been shown to shift the target engagement profile from mAChR towards EthR (a transcriptional regulator in Mycobacterium tuberculosis), with optimized EthR inhibitors in the series achieving thermal shift ΔTm values exceeding 5°C [2]. The mAChR binding data thus serve as a selectivity anchor: users seeking compounds with reduced muscarinic off-target activity should consult analogs with confirmed EthR or anticancer potency, while those investigating mAChR-mediated pathways can use CHEMBL1159664 as a characterized starting point [1][2].

ChEMBL Bioactivity Muscarinic Receptor Binding Affinity Selectivity Profiling

Physicochemical Differentiation: cLogP and Solubility Profile vs. Methoxy and Unsubstituted Analogs

The 4-ethoxy substituent on the N-phenyl ring confers a measurably higher calculated lipophilicity compared to the 4-methoxy analog. Using the ZINC database (ZINC17315838 entry for N-[4-[[2-(3-methylphenoxy)ethylamino]methyl]phenyl]acetamide as a structural reference point), related phenoxyacetamides with ethoxy substituents show cLogP values approximately 0.5–0.8 log units higher than their methoxy counterparts [1]. This difference has practical implications: in the Flipo et al. EthR inhibitor optimization campaign, increasing lipophilicity through alkoxy chain extension on the N-phenyl ring correlated with improved mycobacterial cell wall penetration, a critical parameter for intracellular target engagement against M. tuberculosis residing in macrophages [2]. While no direct aqueous solubility measurement for the target compound has been reported at KinSol or similar standards, the predicted LogP of ~3.2–3.8 (based on the ethoxy-methyl substitution pattern) places it within an acceptable range for cell-based assays, whereas unsubstituted phenoxyacetamide (LogP ~1.5) may lack sufficient membrane permeability for intracellular target access [1][2].

Lipophilicity Drug-likeness Physicochemical Properties ADME Prediction

Anticancer Activity Context: 2-Phenoxy-N-phenylacetamide Scaffold IC50 Benchmarks for Compound Selection

The Pharmaceutical Chemistry Journal study by Shan et al. (2016) evaluated a series of 2-phenoxy-N-phenylacetamides — the exact scaffold class encompassing the target compound — for anticancer activity against human cancer cell lines [1]. Among the synthesized series, six compounds displayed potent cell growth inhibitory activity with IC50 values below 20 μM, and two compounds (TC-5 and TC-14) exhibited antiproliferative activity equivalent to or higher than the positive control [1]. The target compound N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide was not among the specific compounds tested in this publication; however, the SAR conclusions indicate that electron-donating substituents (such as 4-ethoxy on the N-phenyl ring) combined with meta-substitution on the O-phenyl ring represent a favorable substitution pattern within this chemotype [1]. Users requiring a phenoxyacetamide with established anticancer IC50 data should reference compounds TC-5 and TC-14 from this study as comparators, while the target compound serves as a structurally related probe for exploring the contribution of the 3-methyl group to the SAR continuum [1].

Anticancer Activity Cytotoxicity Phenoxyacetamide SAR

Explicit Evidence Limitation Disclosure

A systematic search of the peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical documentation was conducted to identify direct quantitative comparative data for N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide (CAS 303122-26-1) against its closest structural analogs. At the time of this evidence guide preparation, no head-to-head comparative study measuring IC50, Ki, EC50, or any other quantitative bioactivity parameter for this specific compound versus named comparators was identified in the public domain. The evidence presented in this guide relies on class-level SAR inferences drawn from structurally related N-phenylphenoxyacetamide series (Flipo et al., 2012; Shan et al., 2016) and on the ChEMBL-curated muscarinic receptor binding data (CHEMBL1159664), which is the only direct quantitative bioactivity data point available for this compound. Prospective users should interpret differentiation claims within the context of this evidence limitation and are strongly encouraged to request or generate comparative assay data from the vendor prior to large-scale procurement or critical experimental decisions.

Data Availability Procurement Decision Support Evidence Gap

Optimal Research Application Scenarios for N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide Based on Established Evidence


Muscarinic Acetylcholine Receptor (mAChR) Probe Development and Neurological Research

With a documented Ki of 1,950 nM against rat brain mAChR M1–M5 subtypes [1], this compound serves as a micromolar-affinity starting point for mAChR-focused probe development. Unlike the more extensively optimized EthR inhibitors within the N-phenylphenoxyacetamide class that have been driven towards minimal mAChR engagement [2], this compound retains measurable muscarinic binding activity. Researchers studying cholinergic signaling, neurotransmitter receptor pharmacology, or screening for allosteric modulators of mAChR subtypes can utilize this compound as a reference ligand with a characterized Ki, enabling direct affinity comparisons when evaluating newly synthesized analogs bearing modifications to the N-phenyl or O-phenyl rings.

N-Phenylphenoxyacetamide Scaffold SAR Expansion for Antituberculosis EthR Inhibitor Programs

The Flipo et al. (2012) discovery of N-phenylphenoxyacetamides as EthR inhibitors and ethionamide boosters established this scaffold as a validated starting point for tuberculosis drug development [2]. The target compound, with its 3-methylphenoxy and 4-ethoxyphenyl substitution pattern, represents a specific structural combination not exhaustively explored in the published 960-member focused EthR inhibitor library. Medicinal chemistry teams seeking to expand SAR beyond the characterized compounds can procure this compound for thermal shift assay screening against recombinant EthR, followed by ethionamide boosting assays in M. tuberculosis-infected macrophages, where the predicted moderate lipophilicity (cLogP ≈ 3.2–3.8) may confer favorable intracellular penetration [2].

Anticancer Phenoxyacetamide Library Design and Hit Expansion

The Shan et al. (2016) study demonstrated that 2-phenoxy-N-phenylacetamides can achieve IC50 values below 20 μM against human cancer cell lines [3]. The target compound offers a substitution pattern (4-ethoxy on the aniline ring, 3-methyl on the phenoxy ring) that is distinct from the published series and may yield differential cytotoxicity profiles. Cancer pharmacology groups constructing focused phenoxyacetamide libraries for MTT-based cytotoxicity screening against breast cancer (MCF-7), neuroblastoma (SK-N-SH), or other cell lines can include this compound as a complement to the characterized hits TC-5 and TC-14, enabling systematic exploration of how meta-methyl substitution on the O-phenyl ring influences antiproliferative activity.

Positional Isomer Comparator for Analytical Method Development and Chemical Provenance Verification

As a defined positional isomer (3-methylphenoxy) with a close commercially available ortho-methyl analog (Sigma-Aldrich R643440: N-(4-ethoxyphenyl)-2-(2-methylphenoxy)acetamide) , this compound is uniquely suited for developing chromatographic separation methods (HPLC, UPLC, GC-MS) that distinguish between meta- and ortho-substituted phenoxyacetamides. Analytical chemistry and QC laboratories can use both isomers as paired reference standards to validate method specificity, establish retention time libraries, and verify the chemical provenance of phenoxyacetamide samples in compound management workflows.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.